molecular formula C7H12N2O2 B12345571 5-Amino-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one

5-Amino-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one

Cat. No.: B12345571
M. Wt: 156.18 g/mol
InChI Key: YCVUOURSWNXSTF-UHFFFAOYSA-N
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Description

5-Amino-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one is a heterocyclic compound with a unique structure that includes both an amino group and a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with a suitable cyclic ketone under acidic or basic conditions to form the benzoxazole ring. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The benzoxazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitrobenzoxazole derivatives, while reduction of the benzoxazole ring can produce partially or fully reduced compounds.

Scientific Research Applications

5-Amino-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Amino-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzoxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene: This compound shares a similar hexahydro structure but lacks the amino and benzoxazole functionalities.

    3H-3a,7-Methanoazulene: Another structurally related compound with a hexahydro framework but different functional groups.

Uniqueness

5-Amino-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one is unique due to the presence of both an amino group and a benzoxazole ring, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

5-amino-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one

InChI

InChI=1S/C7H12N2O2/c8-4-1-2-6-5(3-4)7(10)9-11-6/h4-6H,1-3,8H2,(H,9,10)

InChI Key

YCVUOURSWNXSTF-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1N)C(=O)NO2

Origin of Product

United States

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